REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])=[CH2:2].N1C=CC=CC=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>CCOCC>[C:17]([O:10][C:6]1[CH:5]=[C:4]([C:1]([CH3:3])=[CH2:2])[CH:9]=[CH:8][CH:7]=1)(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
with cooling on a water bath
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C=CC1)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.76 mol | |
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |